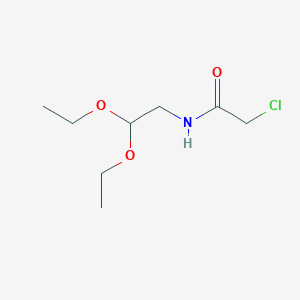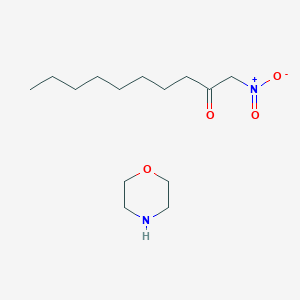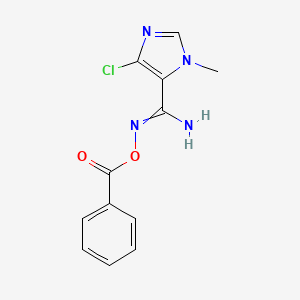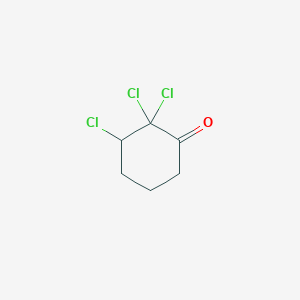
2,2,3-Trichlorocyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichlorocyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms attached to the cyclohexane ring, specifically at the 2nd and 3rd positions, and a ketone group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is often conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 2,2,3-Trichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
科学的研究の応用
2,2,3-Trichlorocyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2,2,3-Trichlorocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For instance, its electrophilic nature allows it to react with nucleophilic sites on biomolecules, leading to various biological effects.
類似化合物との比較
- 2,2,4-Trichlorocyclohexan-1-one
- 2,3,4-Trichlorocyclohexan-1-one
- 2,2,3-Trichlorocyclopentan-1-one
Comparison: 2,2,3-Trichlorocyclohexan-1-one is unique due to the specific positioning of its chlorine atoms and the ketone group. This unique arrangement imparts distinct chemical and physical properties compared to its analogs. For example, the position of the chlorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules.
特性
CAS番号 |
58965-61-0 |
|---|---|
分子式 |
C6H7Cl3O |
分子量 |
201.5 g/mol |
IUPAC名 |
2,2,3-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-4-2-1-3-5(10)6(4,8)9/h4H,1-3H2 |
InChIキー |
SSHPBFPEXUHYSO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C(=O)C1)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


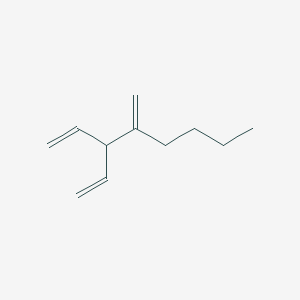
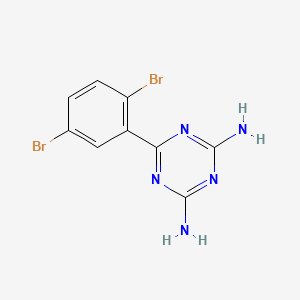
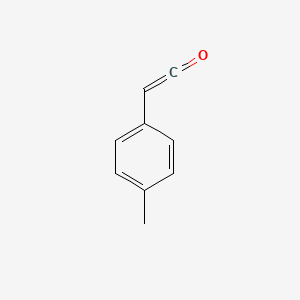


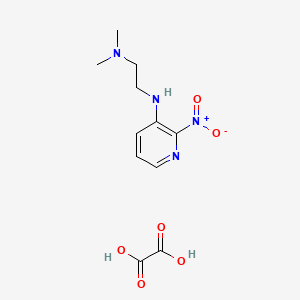
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
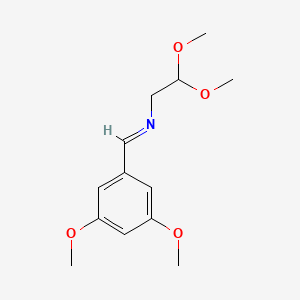
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
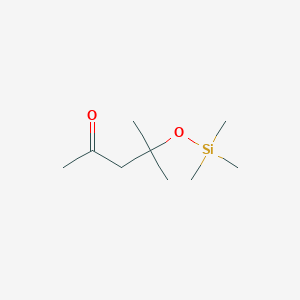
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
